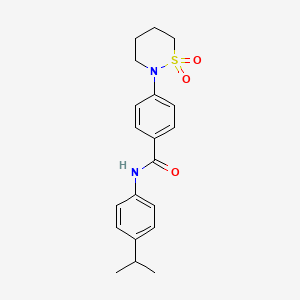

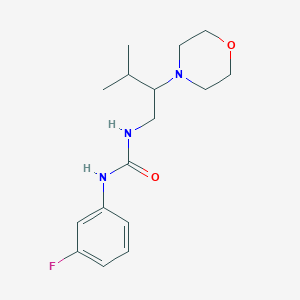

![molecular formula C7H3F3N4O2 B2367108 6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477889-67-1](/img/structure/B2367108.png)

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines possessing 3,4,5-trimethoxylphenyl groups has been reported . A series of novel 6-arylamino-triazolo pyridine derivatives were also synthesized .Molecular Structure Analysis

The molecular structure of “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is so far underexploited among the heme binding moieties .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, focusing on six unique applications:

Antibacterial Agents

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has shown significant potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound’s unique structure allows it to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a promising candidate for developing new antibiotics .

Antifungal Activity

This compound has also been explored for its antifungal properties. Research indicates that it can inhibit the growth of several pathogenic fungi, such as Rhizoctonia cerealis, Helminthosporium sativum, and Fusarium graminearum. Its mechanism of action involves disrupting fungal cell membranes and interfering with fungal metabolism, which could lead to new treatments for fungal infections .

Insecticidal Applications

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has been investigated for its insecticidal properties. It has shown efficacy against various insect pests, making it a potential candidate for developing new insecticides. The compound works by targeting the nervous system of insects, leading to paralysis and death. This application is particularly valuable in agriculture to protect crops from pest damage .

Pharmaceutical Development

In the pharmaceutical field, this compound is being studied for its potential as a drug candidate. Its unique chemical structure allows it to interact with various biological targets, including enzymes and receptors. Researchers are exploring its use in treating diseases such as cancer, where it may inhibit tumor growth and metastasis. Additionally, its potential as an anti-inflammatory and analgesic agent is being investigated .

Material Science

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is also of interest in material science. Its incorporation into polymers can enhance the properties of these materials, such as increasing their thermal stability and mechanical strength. This makes it useful in developing advanced materials for various industrial applications, including electronics and aerospace .

Fluorescent Probes

The compound has been utilized in the development of fluorescent probes for biological imaging. Its ability to emit fluorescence upon binding to specific biological molecules makes it a valuable tool for visualizing cellular processes and detecting biomolecules in research and diagnostic applications. This application is crucial for advancing our understanding of cellular mechanisms and disease pathology .

将来の方向性

The future directions for “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” could involve further exploration of its role as an IDO1 inhibitor . Despite no IDO1 inhibitor being approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity . This confers new life to the field and suggests that “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” and similar compounds could have significant potential in cancer immunotherapy .

特性

IUPAC Name |

6-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-2-1-4(14(15)16)3-13(5)6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARERAMISBPJMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

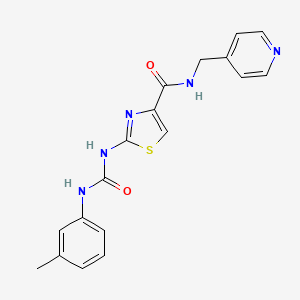

![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

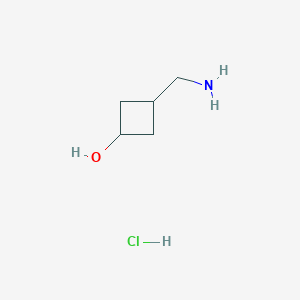

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)

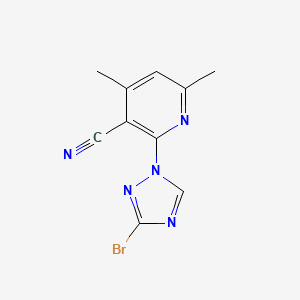

![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)